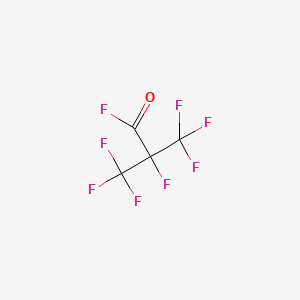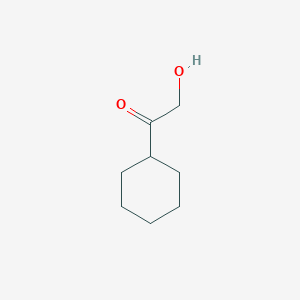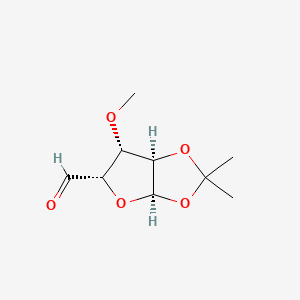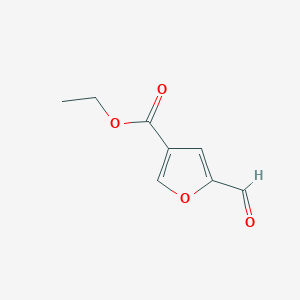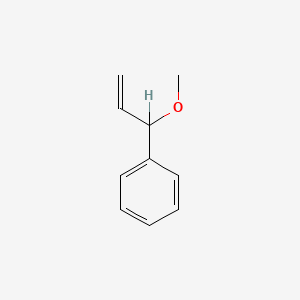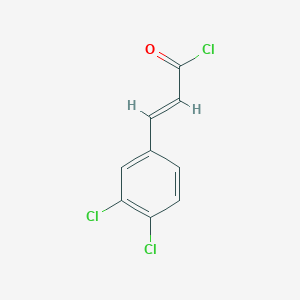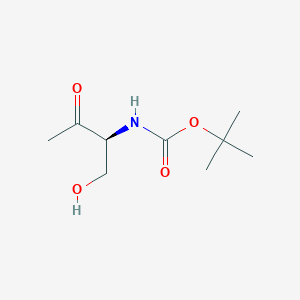
乙酸(1-羟基环戊基)乙酯
概述
描述
Ethyl 2-(1-hydroxycyclopentyl)acetate is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It is an ester formed from the reaction of ethyl acetate and cyclopentanone. This compound is known for its unique structure, which includes a cyclopentane ring with a hydroxyl group and an ethyl acetate moiety.
科学研究应用
Ethyl 2-(1-hydroxycyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用机制
Target of Action
Ethyl 2-(1-hydroxycyclopentyl)acetate primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
The interaction of Ethyl 2-(1-hydroxycyclopentyl)acetate with its targets results in significant changes. By blocking the muscarinic receptors, Ethyl 2-(1-hydroxycyclopentyl)acetate induces relaxation of the sphincter of the iris and the ciliary muscles . This action leads to the dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(1-hydroxycyclopentyl)acetate are primarily related to the regulation of pupil size and lens shape. The compound’s action on the muscarinic receptors disrupts the normal functioning of these pathways, leading to changes in eye physiology . The downstream effects of this disruption include mydriasis and cycloplegia .
Result of Action
The molecular and cellular effects of Ethyl 2-(1-hydroxycyclopentyl)acetate’s action are primarily observed in the eye. The compound’s ability to block muscarinic receptors leads to the relaxation of the sphincter of the iris and the ciliary muscles . This relaxation results in the dilation of the pupil and the prevention of the eye’s accommodation for near vision .
Action Environment
The action, efficacy, and stability of Ethyl 2-(1-hydroxycyclopentyl)acetate can be influenced by various environmental factors. For instance, the compound’s effects are slower in onset and longer in duration in patients who have dark pigmented irises . .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-hydroxycyclopentyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with cyclopentanone in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of ethyl (1-hydroxycyclopentyl)acetate often involves large-scale esterification processes. These processes utilize catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency, making the compound suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 2-(1-hydroxycyclopentyl)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanecarboxylic acid.
Reduction: Ethyl (1-hydroxycyclopentyl)methanol.
Substitution: Various substituted esters and amides.
相似化合物的比较
Ethyl 2-(1-hydroxycyclopentyl)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the cyclopentane ring.
Cyclopentanone: A ketone with a similar ring structure but without the ester group.
Ethyl (1-hydroxycyclohexyl)acetate: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of ethyl (1-hydroxycyclopentyl)acetate lies in its combination of a cyclopentane ring and an ester group, which imparts distinct chemical and physical properties .
属性
IUPAC Name |
ethyl 2-(1-hydroxycyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(10)7-9(11)5-3-4-6-9/h11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXMPGGIREDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473052 | |
| Record name | ethyl (1-hydroxycyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-76-0 | |
| Record name | ethyl (1-hydroxycyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

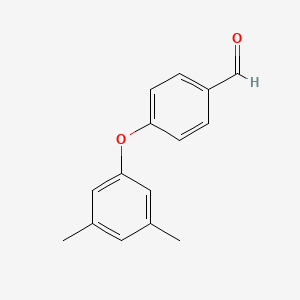

![5-Nitrobenzo[C]phenanthrene](/img/structure/B1625332.png)
![2-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1625333.png)
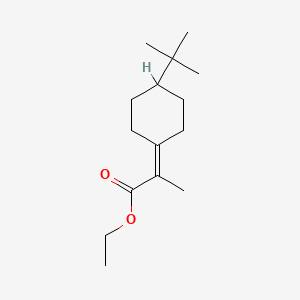
![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)
